1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone
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Overview
Description
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is a complex organic compound that features a benzo[d]thiazole moiety linked to a piperazine ring, which is further connected to a phenylethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.
Attachment of the Piperazine Ring: The benzo[d]thiazole derivative is then reacted with piperazine in the presence of a suitable base, such as potassium carbonate, to form the piperazine-linked intermediate.
Formation of the Final Compound: The intermediate is then subjected to a Friedel-Crafts acylation reaction with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antipsychotic, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The benzo[d]thiazole moiety is known to interact with various biological targets, potentially modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity, while the phenylethanone group may contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone: Similar structure but with a methoxy group instead of an ethoxy group.
1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone: Contains a chlorine atom on the benzo[d]thiazole ring.
1-(4-(6-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone: Features a methyl group on the benzo[d]thiazole ring.
Uniqueness
1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-phenylethanone is unique due to the presence of the ethoxy group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic profile. This subtle difference can lead to variations in its interaction with biological targets and its overall efficacy in therapeutic applications.
Properties
IUPAC Name |
1-[4-(6-ethoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-2-26-17-8-9-18-19(15-17)27-21(22-18)24-12-10-23(11-13-24)20(25)14-16-6-4-3-5-7-16/h3-9,15H,2,10-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBACACSDSGQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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